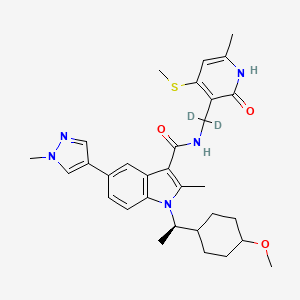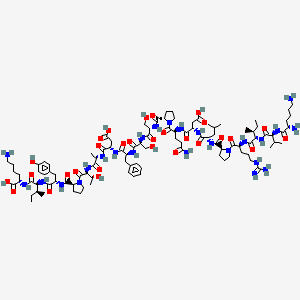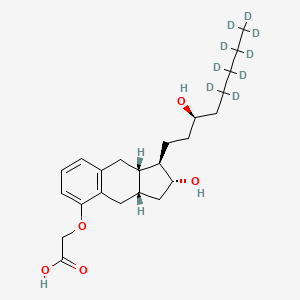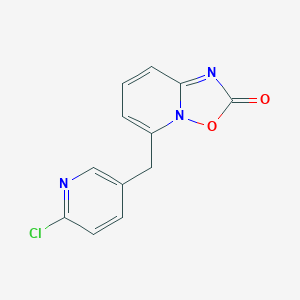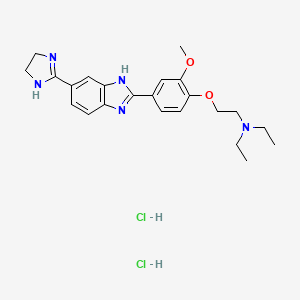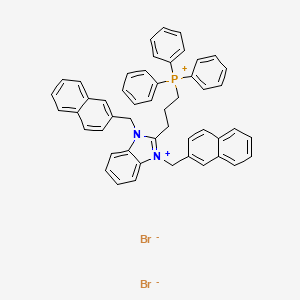
Multi-kinase-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Multi-kinase-IN-2 is an orally active inhibitor of angiokinases, which significantly inhibits the activity of angiokinases such as vascular endothelial growth factor receptor-1, vascular endothelial growth factor receptor-2, vascular endothelial growth factor receptor-3, platelet-derived growth factor receptor alpha, platelet-derived growth factor receptor beta, fibroblast growth factor receptor-1, LYN, and c-KIT kinases . This compound is known for its ability to attenuate the phosphorylation of AKT and ERK proteins, induce apoptosis, and exhibit anticancer effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Multi-kinase-IN-2 involves the structural optimization of a benzimidazole-based scaffold. The process includes the substitution of aryl groups at the 2 and 5 positions of the benzimidazole ring . The designed compounds are synthesized through a series of reactions, including nucleophilic substitution and cyclization reactions, under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent quality control measures to ensure the purity and efficacy of the final product. The production process is optimized for cost-effectiveness and scalability .
Análisis De Reacciones Químicas
Types of Reactions: Multi-kinase-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the benzimidazole ring.
Substitution: Nucleophilic substitution reactions are commonly used to introduce different substituents on the benzimidazole scaffold.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which exhibit different levels of kinase inhibition activity .
Aplicaciones Científicas De Investigación
Multi-kinase-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Employed in cellular assays to investigate the role of angiokinases in cell proliferation, migration, and apoptosis.
Industry: Utilized in the development of new kinase inhibitors and as a reference compound in drug discovery.
Mecanismo De Acción
Multi-kinase-IN-2 exerts its effects by binding to the ATP-binding sites of target kinases, thereby inhibiting their activity. This inhibition prevents the phosphorylation of downstream signaling proteins such as AKT and ERK, leading to the induction of apoptosis and inhibition of cell proliferation . The molecular targets of this compound include vascular endothelial growth factor receptors, platelet-derived growth factor receptors, fibroblast growth factor receptors, LYN, and c-KIT kinases .
Comparación Con Compuestos Similares
Sitravatinib: An oral inhibitor of several oncogenic tyrosine kinase receptors, including vascular endothelial growth factor receptor-2, AXL, and MET.
Regorafenib: A multikinase inhibitor that targets multiple pathways implicated in tumorigenesis.
Uniqueness: Multi-kinase-IN-2 is unique due to its broad spectrum of kinase inhibition, targeting multiple angiokinases simultaneously. This broad inhibition profile makes it a potent anticancer agent with the potential to overcome resistance mechanisms that often limit the efficacy of single-target kinase inhibitors .
Propiedades
Fórmula molecular |
C34H35N5O3 |
|---|---|
Peso molecular |
561.7 g/mol |
Nombre IUPAC |
methyl 2-hydroxy-3-[N-[4-[2-methyl-5-[(4-methylpiperazin-1-yl)methyl]pyrrol-1-yl]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate |
InChI |
InChI=1S/C34H35N5O3/c1-23-9-13-28(22-38-19-17-37(2)18-20-38)39(23)27-14-11-26(12-15-27)35-32(24-7-5-4-6-8-24)31-29-16-10-25(34(41)42-3)21-30(29)36-33(31)40/h4-16,21,36,40H,17-20,22H2,1-3H3 |
Clave InChI |
UEHBCQCTHATHQT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(N1C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O)CN6CCN(CC6)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


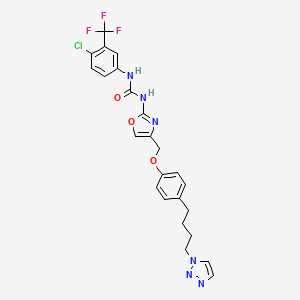

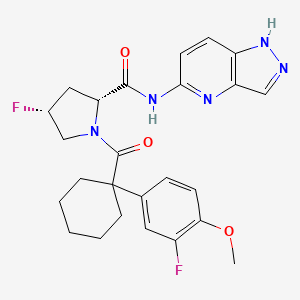
![[(2R,4S,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12407091.png)
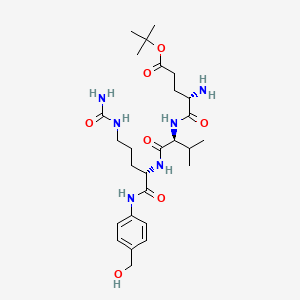
![[2-[7-(Dimethylamino)heptylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone](/img/structure/B12407104.png)


